molecular formula C21H21N B3043898 (R)-(+)-1-Benzyl-2,2-diphenylethylamine CAS No. 94964-58-6

(R)-(+)-1-Benzyl-2,2-diphenylethylamine

Cat. No.: B3043898
CAS No.: 94964-58-6
M. Wt: 287.4 g/mol
InChI Key: HPRWGZYKYRRJNU-HXUWFJFHSA-N
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Description

®-(+)-1-Benzyl-2,2-diphenylethylamine is a chiral amine compound with a unique structure that includes a benzyl group and two phenyl groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Benzyl-2,2-diphenylethylamine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product.

Industrial Production Methods

Industrial production of ®-(+)-1-Benzyl-2,2-diphenylethylamine may involve large-scale asymmetric synthesis techniques, including the use of chiral catalysts in continuous flow reactors. These methods ensure high enantiomeric purity and yield, which are crucial for applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Benzyl-2,2-diphenylethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-(+)-1-Benzyl-2,2-diphenylethylamine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of chiral materials and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-(+)-1-Benzyl-2,2-diphenylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-Benzyl-2,2-diphenylethylamine: The enantiomer of ®-(+)-1-Benzyl-2,2-diphenylethylamine, with similar chemical properties but different biological activities.

    1-Benzyl-2,2-diphenylethylamine: The racemic mixture containing both ® and (S) enantiomers.

    Other chiral amines: Compounds such as ®-(+)-1-Phenylethylamine and (S)-(-)-1-Phenylethylamine, which have similar structures but different substituents.

Uniqueness

®-(+)-1-Benzyl-2,2-diphenylethylamine is unique due to its specific chiral configuration and the presence of both benzyl and phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various applications.

Properties

IUPAC Name

(2R)-1,1,3-triphenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16,22H2/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRWGZYKYRRJNU-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94964-58-6
Record name (R)-(+)-1-Benzyl-2,2-diphenylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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